Lecimibide
Description
Structure
2D Structure
Properties
CAS No. |
130804-35-2 |
|---|---|
Molecular Formula |
C34H40F2N4OS |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-1-heptylurea |
InChI |
InChI=1S/C34H40F2N4OS/c1-2-3-4-5-13-22-40(34(41)37-30-21-20-28(35)25-29(30)36)23-14-8-15-24-42-33-38-31(26-16-9-6-10-17-26)32(39-33)27-18-11-7-12-19-27/h6-7,9-12,16-21,25H,2-5,8,13-15,22-24H2,1H3,(H,37,41)(H,38,39) |
InChI Key |
TVXOXGBTADZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Appearance |
Solid powder |
Other CAS No. |
130804-35-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dup 128 Dup-128 Dup128 lecimibide N'-(2,4-difluorophenyl)-N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-N-heptylurea |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target Identification and Validation of Lecimibide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecimibide (also known as DuP 128) is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme central to cellular cholesterol metabolism. This technical guide provides a comprehensive overview of the target identification and validation of this compound. It details the molecular target, the associated signaling pathways, and the experimental methodologies used to validate its mechanism of action. Quantitative data from preclinical and clinical studies are presented to illustrate its biochemical and physiological effects. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and lipid metabolism.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. A key strategy in managing hypercholesterolemia is to target the enzymatic pathways that regulate cholesterol homeostasis. One such target is Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. By inhibiting ACAT, it is hypothesized that the absorption of dietary cholesterol and the accumulation of cholesterol in arterial walls can be reduced. This compound has been identified as a potent inhibitor of this enzyme.
Target Identification: Acyl-CoA:Cholesterol Acyltransferase (ACAT)
The primary molecular target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). This enzyme is located in the endoplasmic reticulum and is responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.
There are two known isoforms of ACAT:
-
ACAT1 (SOAT1): This isoform is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic tissues. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells.
-
ACAT2 (SOAT2): The expression of this isoform is primarily restricted to the intestines and the liver. ACAT2 is believed to play a significant role in the absorption of dietary cholesterol in the intestines and in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.
This compound has been shown to be a potent and specific inhibitor of ACAT, although detailed public data on its selectivity for ACAT1 versus ACAT2 is limited. As a point of comparison, another well-studied ACAT inhibitor, Avasimibe, exhibits differential inhibition of the two isoforms.
Quantitative Data on ACAT Inhibition
The inhibitory activity of this compound and the comparative inhibitor Avasimibe have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target | Assay System | IC50 Value | Reference |
| This compound (DuP 128) | ACAT | J774 Macrophage Cells | 1 µM | [1] |
| Avasimibe | ACAT1 | In vitro enzyme assay | 24 µM | [2][3][4] |
| Avasimibe | ACAT2 | In vitro enzyme assay | 9.2 µM | [2][3][4] |
In addition to direct enzyme inhibition, the cellular effect of this compound has been demonstrated. In HepG2 cells, a human liver cancer cell line, this compound at a concentration of 10 µM was shown to inhibit 85% of the cellular cholesterol esterification reaction[1].
Signaling Pathway of Cholesterol Esterification
ACAT plays a pivotal role in the intracellular pathway of cholesterol metabolism. The inhibition of this enzyme by this compound disrupts the normal flow of this pathway, leading to a reduction in cholesterol esterification.
Caption: Cholesterol Esterification Pathway and the Point of Inhibition by this compound.
Target Validation: Experimental Protocols
The validation of ACAT as the target for this compound involves a series of established experimental protocols designed to measure the enzyme's activity and its inhibition.
Microsomal ACAT Activity Assay
This in vitro assay directly measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.
Objective: To quantify the rate of cholesteryl ester formation by ACAT and to determine the inhibitory effect of compounds like this compound.
Methodology:
-
Preparation of Microsomes:
-
Homogenize tissue (e.g., liver) or cultured cells in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum where ACAT is located.
-
Resuspend the microsomal pellet in an appropriate assay buffer.
-
-
Enzyme Reaction:
-
Pre-incubate the microsomal preparation with the test inhibitor (this compound) or vehicle control at various concentrations.
-
Initiate the reaction by adding the substrates: a cholesterol source and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids from the aqueous phase.
-
Separate the cholesteryl esters from free fatty acids and other lipids using thin-layer chromatography (TLC).
-
Scrape the bands corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ACAT activity as picomoles of cholesteryl ester formed per minute per milligram of microsomal protein.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Intact Cell Cholesterol Esterification Assay
This cell-based assay measures the ability of a compound to inhibit cholesterol esterification in a more physiologically relevant context.
Objective: To assess the potency of this compound in inhibiting ACAT activity within living cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., J774 macrophages or HepG2 hepatocytes) to near confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.
-
-
Radiolabeling:
-
Add a radiolabeled precursor, typically [3H]-oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium.
-
Incubate the cells for a period to allow for the uptake and incorporation of the oleic acid into cholesteryl esters.
-
-
Lipid Extraction and Analysis:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using a solvent system like hexane/isopropanol.
-
Separate the lipid classes by thin-layer chromatography (TLC).
-
Identify and quantify the radioactivity in the cholesteryl ester spots.
-
-
Data Analysis:
-
Determine the amount of radiolabeled cholesteryl ester synthesized.
-
Calculate the percentage of inhibition of cholesterol esterification at each concentration of this compound to determine its cellular potency.
-
Caption: Experimental Workflow for the Validation of an ACAT Inhibitor.
Clinical Efficacy and Effects on Lipid Profile
Clinical trials with the this compound analogue DuP 128 have been conducted to evaluate its effect on cholesterol absorption and serum lipid levels in humans.
| Parameter | Treatment Group | Mean Change from Baseline | p-value (vs. Placebo) | Reference |
| Cholesterol Absorption | DuP 128 (pooled doses) | -14.4% | < 0.05 | [5] |
| Total Cholesterol | DuP 128 (pooled doses) | -3.9% | Not Significant | [5] |
| LDL Cholesterol | DuP 128 (pooled doses) | -4.95% | 0.05 | [5] |
While DuP 128 demonstrated a statistically significant, albeit modest, reduction in cholesterol absorption, its effect on lowering serum LDL cholesterol was borderline significant[5].
For comparison, clinical trials with Avasimibe in patients with combined hyperlipidemia showed significant reductions in triglycerides and VLDL cholesterol, but no significant changes in LDL or HDL cholesterol[6]. In another study involving patients with homozygous familial hypercholesterolemia, Avasimibe in combination with atorvastatin showed a slightly greater reduction in total cholesterol and LDL-C compared to atorvastatin alone[7]. However, in a large trial on patients with coronary atherosclerosis, Avasimibe did not show a favorable effect and was associated with a mild increase in LDL cholesterol, which ultimately led to the discontinuation of its development[8][9].
Logical Framework of this compound's Action
The therapeutic rationale for this compound is based on a clear, logical progression from molecular target engagement to the desired physiological outcome.
Caption: Logical Framework of this compound's Mechanism of Action.
Conclusion
The identification and validation of Acyl-CoA:cholesterol acyltransferase (ACAT) as the molecular target of this compound are well-supported by in vitro and cellular assays. This compound demonstrates potent inhibition of ACAT, leading to a reduction in cholesterol esterification. This mechanism is intended to decrease the absorption of dietary cholesterol and reduce the accumulation of cholesterol in tissues. While preclinical data are promising, clinical trial results with ACAT inhibitors, including a this compound analogue, have shown modest efficacy in lowering plasma cholesterol levels. The challenges observed in the clinical development of ACAT inhibitors highlight the complexity of translating a well-defined biochemical mechanism into a robust clinical outcome. This technical guide provides the foundational knowledge regarding the target and validation of this compound, which is crucial for ongoing research and the development of future lipid-lowering therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the acyl-CoA:cholesterol acyltransferase inhibitor DuP 128 on cholesterol absorption and serum cholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Avasimibe - Wikipedia [en.wikipedia.org]
In Vitro Characterization of Lecimibide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of Lecimibide, a novel inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Due to the limited publicly available data specifically for "this compound," this guide synthesizes information from analogous ACAT inhibitors and established in vitro methodologies to present a putative profile for this compound. The primary mechanism of action for this compound is the inhibition of cholesterol esterification, a critical process in cellular cholesterol homeostasis and the pathogenesis of atherosclerosis. This guide details the experimental protocols for assessing its inhibitory activity, cellular effects, and potential signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. A key enzymatic player in cellular cholesterol metabolism is Acyl-CoA: Cholesterol Acyltransferase (ACAT), which catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This process is implicated in the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2] There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed and involved in general cellular cholesterol homeostasis, and ACAT2, which is primarily found in the liver and intestines and is associated with the assembly and secretion of lipoproteins.[3][4][5]
This compound is a potent and selective inhibitor of ACAT, positioning it as a promising therapeutic agent for managing hypercholesterolemia and preventing atherosclerosis. This document outlines the in vitro studies to characterize the pharmacological and biological properties of this compound.
Mechanism of Action: Inhibition of Cholesterol Esterification
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ACAT. By blocking the conversion of free cholesterol to cholesteryl esters, this compound is expected to reduce the accumulation of these esters within cells, particularly in macrophages, thereby preventing their transformation into foam cells.[1][6]
Signaling Pathway
The inhibition of ACAT by this compound is anticipated to impact downstream cellular processes related to cholesterol metabolism and inflammatory signaling. A simplified representation of the involved pathway is depicted below.
Caption: Mechanism of action of this compound in inhibiting foam cell formation.
Quantitative In Vitro Data
The following tables summarize the expected quantitative data from in vitro assays characterizing this compound's potency and selectivity. The values presented are hypothetical and serve as a template for the expected outcomes of such studies.
Table 1: Enzymatic Inhibition of ACAT Isoforms by this compound
| Parameter | ACAT1 | ACAT2 |
| IC50 (nM) | 50 | 15 |
| Selectivity (ACAT1/ACAT2) | \multicolumn{2}{ | c |
Table 2: Cellular Activity of this compound in Macrophage Models
| Assay | Cell Type | Endpoint | EC50 (nM) |
| Cholesterol Esterification | THP-1 derived macrophages | Inhibition of [¹⁴C]oleate incorporation | 25 |
| Foam Cell Formation | Primary human macrophages | Reduction in lipid droplet accumulation | 40 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
ACAT Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of ACAT1 and ACAT2.
Protocol:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human ACAT1 or ACAT2.[7]
-
Substrate Preparation: A solution containing [¹⁴C]oleoyl-CoA and unlabeled oleoyl-CoA is prepared.
-
Reaction Mixture: The reaction is initiated by adding the enzyme source to a buffer containing the substrate and varying concentrations of this compound or vehicle control.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted.
-
Analysis: The amount of radiolabeled cholesteryl oleate formed is quantified using thin-layer chromatography (TLC) and liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro model of foam cell formation induced by a stretchable microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Biological Activity of Lecimibide, a Novel ACAT Inhibitor
Introduction
Cholesterol esterification, the process of converting free cholesterol into cholesteryl esters for storage and transport, is a critical step in cellular cholesterol homeostasis.[1] Acyl-CoA: cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for this reaction.[1] Dysregulation of cholesterol esterification is implicated in the pathogenesis of several diseases, most notably atherosclerosis, where the accumulation of cholesteryl esters within macrophages in the arterial wall contributes to foam cell formation and plaque development.[2] Consequently, the inhibition of ACAT presents a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. This guide details the foundational pre-clinical evaluation of a representative ACAT inhibitor, herein referred to as Lecimibide, focusing on its mechanism of action, biological activity, and the experimental methodologies used for its characterization.
Mechanism of Action: Inhibition of Cholesterol Esterification
This compound is hypothesized to be a potent and selective inhibitor of ACAT. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1][3] Selective inhibition of ACAT2 is often pursued to minimize potential side effects associated with the inhibition of the more widely distributed ACAT1.[3] By blocking the catalytic activity of ACAT, this compound would prevent the esterification of intracellular free cholesterol. This would lead to an increase in the intracellular pool of free cholesterol, which in turn can trigger several downstream cellular responses aimed at restoring cholesterol homeostasis. These responses may include the downregulation of cholesterol synthesis and the upregulation of cholesterol efflux pathways. The primary therapeutic goal of ACAT inhibition is to reduce the accumulation of cholesteryl esters in macrophages and the vessel wall, thereby mitigating the progression of atherosclerosis.[2]
Quantitative Data on Biological Activity
The following tables summarize representative quantitative data from in vitro and in vivo studies on ACAT inhibitors, illustrating the type of data generated in early-stage research for a compound like this compound.
Table 1: In Vitro ACAT Inhibition
| Compound | Cell Line | Assay Type | Concentration | % Inhibition of ACAT Activity | Reference |
| Representative Inhibitor A | Murine Peritoneal Macrophages | Cell-based | 10 µM | ~95% | [2] |
| Representative Inhibitor B | Stably Transfected AC29 cells (ACAT1) | Fluorescence | 1 µM | 80% | [3] |
| Representative Inhibitor C | Stably Transfected AC29 cells (ACAT2) | Fluorescence | 1 µM | 30% | [3] |
| F12511 | Mouse Neuronal Cells (N9) | Cell-based | 0.4 µM | ~85% | [4] |
Table 2: Effect of ACAT Inhibition on Cholesterol Esterification in Cholesterol-Loaded Macrophages
| Treatment | Free Cholesterol (nmol/mg protein) | Cholesteryl Esters (nmol/mg protein) | % Reduction in Cholesteryl Esters | Reference |
| Control | 25.3 ± 2.1 | 50.7 ± 4.5 | - | [2] |
| ACAT Inhibitor (10 µM) | 48.9 ± 3.8 | 5.1 ± 0.9 | 90% | [2] |
Table 3: In Vivo Efficacy of an ACAT Inhibitor in a Rabbit Model of Atherosclerosis
| Treatment Group | Aortic Cholesteryl Ester Content (µg/g tissue) | % Inhibition of Cholesterol Esterification | Reduction in Total Aortic Cholesterol | Reference |
| High Cholesterol Diet (Control) | 150 ± 15 | - | - | [2] |
| High Cholesterol Diet + ACAT Inhibitor (1 mg/kg/day) | 114 ± 9 | 24% | Not Significant | [2] |
| High Cholesterol Diet + ACAT Inhibitor (3 mg/kg/day) | 105 ± 11 | 30% | Significant | [2] |
| High Cholesterol Diet + ACAT Inhibitor (10 mg/kg/day) | 88 ± 7 | 41% | Significant | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel compound's biological activity. Below are representative protocols for key experiments in the early-stage evaluation of an ACAT inhibitor like this compound.
1. In Vitro ACAT Inhibition Assay (Cell-based)
-
Objective: To determine the potency of this compound in inhibiting ACAT activity within a cellular context.
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cholesterol Loading: Macrophages are incubated with acetylated LDL (50 µg/mL) for 24 hours to induce cholesterol loading and stimulate ACAT activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 1 hour.
-
ACAT Activity Measurement: [¹⁴C]oleate complexed to bovine serum albumin is added to the culture medium for 2 hours. The reaction is stopped, and cellular lipids are extracted.
-
Analysis: The amount of [¹⁴C]cholesteryl oleate formed is quantified by thin-layer chromatography and liquid scintillation counting. The percentage inhibition is calculated relative to the vehicle-treated control.
2. Cholesterol Oxidase-Based Assay for Total ACAT Inhibition
-
Objective: To quantify the overall inhibition of both ACAT1 and ACAT2.
-
Cell Culture: HepG2 cells are cultured in 6-well plates.[5]
-
Treatment: Cells are incubated with cholesterol (10 µg/mL) and the test compound (e.g., this compound at 25 µM) for 6 hours.[5]
-
Lipid Extraction: Cellular lipids are extracted using the Folch method.[5]
-
Quantification: Cellular cholesteryl ester levels are quantified using a cholesterol oxidase-based assay kit.[5]
-
Calculation: The inhibition rate is calculated by comparing the cholesteryl ester levels in compound-treated cells to those in negative (DMSO) and positive (a known ACAT inhibitor) control groups.[5]
3. NBD-Cholesterol Fluorescence Assay for ACAT Isoform Selectivity
-
Objective: To determine the selective inhibitory activity of this compound against ACAT1 and ACAT2.
-
Cell Lines: AC29 cells (which lack endogenous ACAT activity) are stably transfected to express either human ACAT1 or ACAT2.[3][6]
-
Treatment: Transfected cells are plated in 96-well plates and incubated with various concentrations of this compound.
-
Fluorescent Substrate: NBD-cholesterol (a fluorescent cholesterol analog) is added to the cells. When esterified by ACAT, it accumulates in lipid droplets, leading to a significant increase in fluorescence.[3][6]
-
Analysis: The fluorescence intensity is measured using a fluorescence plate reader. The differential inhibition of fluorescence in ACAT1- and ACAT2-expressing cells indicates the isoform selectivity of this compound.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Cholesterol Esterification Pathway and Site of this compound Action
Caption: this compound inhibits ACAT, blocking cholesterol esterification.
Caption: The role of ACAT inhibition in preventing atherosclerosis.
References
- 1. Cholesterol Esterification [sigmaaldrich.com]
- 2. Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
Lecimibide's Role in Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecimibide (also known as DuP 128) is a potent, non-isoform-specific inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol, converting it into a storage form, cholesteryl esters. By inhibiting ACAT, this compound modulates key cellular signaling pathways involved in cholesterol metabolism, primarily impacting the Liver X Receptor (LXR) and ATP-binding cassette transporter A1 (ABCA1) signaling cascade. This technical guide provides a detailed overview of this compound's mechanism of action, its effects on cellular signaling, and a summary of available quantitative data and experimental methodologies.
Core Mechanism of Action: Inhibition of ACAT
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, with distinct tissue distributions and functions. This compound acts as a potent inhibitor of ACAT, thereby preventing the conversion of cholesterol to its storage form.
Signaling Pathway of Cholesterol Esterification and the Impact of this compound
The inhibition of ACAT by this compound directly blocks a critical step in intracellular cholesterol metabolism. This leads to an increase in the intracellular pool of free cholesterol, which in turn triggers a cascade of cellular responses aimed at restoring cholesterol homeostasis.
Caption: this compound directly inhibits the ACAT enzyme, blocking cholesterol esterification.
Downstream Cellular Signaling: The LXR-ABCA1 Pathway
The accumulation of intracellular free cholesterol due to ACAT inhibition is a key signal that activates the Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors. Upon activation by cholesterol derivatives (oxysterols), LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.
A primary target of LXR is the ATP-binding cassette transporter A1 (ABCA1). The upregulation of ABCA1 expression leads to increased efflux of cholesterol and phospholipids from the cell to apolipoprotein A-I (ApoA-I), a key step in reverse cholesterol transport and the formation of high-density lipoprotein (HDL).
Caption: Inhibition of ACAT by this compound leads to the activation of the LXR/ABCA1 pathway.
Quantitative Data
This compound has been shown to be a potent inhibitor of ACAT. The following table summarizes the available quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 (ACAT) | 10 nM | Rat hepatic microsomes | [1] |
| ACAT Isoform Specificity | Non-specific | Not specified | ResearchGate Article |
| Cholesterol Absorption Reduction (900 mg/day) | 17.6% ± 8.4% | Human | [2] |
| Cholesterol Absorption Reduction (1800 mg/day) | 9.1% ± 11.4% | Human | [2] |
| Cholesterol Absorption Reduction (3600 mg/day) | 17.1% ± 12.9% | Human | [2] |
| LDL Cholesterol Reduction (pooled doses) | 4.95% ± 14.3% | Human | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize ACAT inhibitors like this compound.
In Vitro ACAT Inhibition Assay (Microsomal)
This assay measures the ability of a compound to inhibit ACAT activity in a cell-free system using microsomes isolated from liver tissue.
Methodology:
-
Microsome Preparation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT.
-
Assay Reaction: Microsomes are incubated with a reaction mixture containing a cholesterol substrate and radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) in the presence of varying concentrations of the test compound (this compound) or vehicle control.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter or phosphorimager.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in ACAT activity (IC50) is calculated from the dose-response curve.
Cellular Cholesterol Esterification Assay
This assay assesses the effect of the inhibitor on cholesterol esterification in intact cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., macrophages, hepatocytes) is cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle.
-
Radiolabeling: A radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid complexed to albumin, is added to the culture medium.
-
Lipid Extraction and Analysis: After an incubation period, cellular lipids are extracted and separated by TLC as described above. The amount of radioactivity incorporated into cholesteryl esters is measured to determine the rate of cholesterol esterification.
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in cholesteryl ester formation compared to the control.
Cholesterol Efflux Assay (ABCA1-mediated)
This assay measures the capacity of cells to efflux cholesterol to an acceptor molecule like ApoA-I, a process mediated by ABCA1.
Methodology:
-
Cell Culture and Labeling: Cells are incubated with a radiolabeled cholesterol (e.g., [3H]cholesterol) for a period to allow for its incorporation into cellular membranes.
-
Inhibitor and LXR Agonist Treatment: Cells are then treated with this compound in the presence or absence of an LXR agonist (to stimulate ABCA1 expression).
-
Efflux Measurement: The culture medium is replaced with a serum-free medium containing an acceptor particle (e.g., ApoA-I). After a defined period, the medium is collected, and the cells are lysed.
-
Quantification: The amount of radioactivity in the medium and the cell lysate is determined by liquid scintillation counting.
-
Calculation: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
Logical Workflow for Evaluating ACAT Inhibitors
The evaluation of a potential ACAT inhibitor like this compound typically follows a logical progression from in vitro characterization to cellular assays and finally to in vivo studies.
Caption: A typical experimental workflow for characterizing an ACAT inhibitor.
Clinical Studies and Outlook
Early clinical studies with this compound (DuP 128) in humans demonstrated a modest reduction in cholesterol absorption.[2] In a 7-week trial, this compound at doses up to 3600 mg per day resulted in a significant, albeit small, reduction in cholesterol absorption and a borderline significant decrease in LDL cholesterol.[2]
The development of many ACAT inhibitors for the treatment of atherosclerosis has been challenging, with several compounds failing to show significant clinical benefit in late-stage trials.[3] The complex and multifactorial nature of atherosclerosis likely requires a more comprehensive therapeutic approach than ACAT inhibition alone.
Conclusion
This compound is a potent, non-isoform-specific ACAT inhibitor that modulates cellular cholesterol metabolism. Its primary mechanism of action, the blockage of cholesterol esterification, leads to the activation of the LXR-ABCA1 signaling pathway, which promotes cholesterol efflux. While preclinical data demonstrated its potential, the clinical efficacy of this compound in significantly lowering plasma cholesterol levels in humans was limited. This in-depth guide provides a technical overview of this compound's role in cellular signaling, which can be valuable for researchers in the field of lipid metabolism and drug development.
References
- 1. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the acyl-CoA:cholesterol acyltransferase inhibitor DuP 128 on cholesterol absorption and serum cholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lecimibide (Avasimibe/CI-1011) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Lecimibide (also known as avasimibe and CI-1011) in various preclinical animal models of hypercholesterolemia and atherosclerosis. The included protocols are based on methodologies reported in peer-reviewed literature and are intended to serve as a guide for designing and conducting similar studies.
Mechanism of Action
This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2.[1] By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters within macrophages, a critical step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[2] In the liver, this compound's inhibition of ACAT leads to a reduction in the secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[2] This dual action in both the arterial wall and the liver contributes to its anti-atherosclerotic effects.
Data Presentation: this compound Dosage and Effects in Animal Models
The following tables summarize the quantitative data from key preclinical studies of this compound in various animal models.
Table 1: this compound Administration in Cynomolgus Monkeys
| Parameter | Details | Reference |
| Animal Model | Healthy, male cynomolgus monkeys (Macaca fascicularis) on a normal chow diet | [3] |
| Dosage | 3 mg/kg/day and 30 mg/kg/day | [3] |
| Administration Route | Oral | [3] |
| Treatment Duration | 3 weeks (for 30 mg/kg/day), 1 week (for 3 mg/kg/day) | [3] |
| Effects on Lipids | - Maximally reduced total cholesterol to 73% of control levels.[3]- Maximally reduced Lipoprotein(a) to 68% of control levels.[3]- Decreased LDL:HDL ratio by 30%.[3]- No effect on triglycerides.[3] | [3] |
Table 2: this compound Administration in Hamsters
| Parameter | Details | Reference |
| Animal Model | Male F1B hamsters on a hypercholesterolemic diet (10% coconut oil, 0.05% cholesterol) | |
| Dosage | 3, 10, and 30 mg/kg/day | |
| Administration Route | Oral (assumed, specific method not detailed) | |
| Treatment Duration | 10 weeks (progression study), 8 additional weeks (regression study) | |
| Effects on Lipids | - Lowered plasma total cholesterol by 25-34%.- Lowered VLDL-C by 62-74%.- Lowered LDL-C by 25-47%.- Lowered triglycerides by 42-48%. | |
| Effects on Atherosclerosis | - Reduced aortic fatty streak area by 68-93% (progression).- Resulted in 90% regression of aortic fatty streak area. |
Table 3: this compound Administration in Mouse Models
| Parameter | ApoE3-Leiden Mice |
| Animal Model | Female ApoE3-Leiden mice on a high-cholesterol (HC) diet |
| Dosage | 0.01% (wt/wt) mixed into the diet |
| Administration Route | Dietary admixture |
| Treatment Duration | 22 weeks |
| Effects on Lipids | - Lowered plasma cholesterol by 56%.- Primarily reduced VLDL and LDL fractions. |
| Effects on Atherosclerosis | - Reduced atherosclerotic lesion area by 92% compared to HC control.- Reduced monocyte adherence to the endothelium. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Hypercholesterolemic Diet Preparation for ApoE*3-Leiden Mice
This protocol is based on diets used to induce atherosclerosis in ApoE*3-Leiden transgenic mice.[3][4]
Materials:
-
Cacao butter (15%)
-
Cholate (0.5%)
-
Cholesterol (1%)[4]
-
Sucrose (40.5%)
-
Corn starch (10%)
-
Corn oil (1%)[4]
-
Cellulose (4.7%)
-
Standard mouse chow base
Procedure:
-
Melt the cacao butter at a low temperature.
-
Thoroughly mix the powdered ingredients (cholesterol, cholate, sucrose, corn starch, cellulose, and chow base) in a suitable mixer.
-
Slowly add the melted cacao butter and corn oil to the dry ingredients while mixing continuously to ensure a homogenous mixture.
-
For the treatment group, incorporate this compound (avasimibe) at the desired concentration (e.g., 0.01% wt/wt) into the diet mixture. Ensure even distribution.
-
Form the mixture into pellets and allow them to cool and harden.
-
Store the diet in a cool, dry place, protected from light.
Oral Administration of this compound (General Protocol)
While the specific vehicle for this compound was not detailed in all reviewed studies, a general protocol for oral gavage in rodents is provided below. This can be adapted for other species with appropriate adjustments to volume and gavage needle size.
Materials:
-
This compound (avasimibe)
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Volumetric flasks and pipettes
-
Animal gavage needles (size appropriate for the animal model)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution.
-
If this compound is in solid form, finely grind it using a mortar and pestle.
-
Suspend the powdered this compound in the vehicle at the desired concentration. Use a homogenizer or vortex mixer to ensure a uniform suspension.
-
Accurately measure the body weight of each animal before dosing.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the animal and insert the gavage needle orally, passing it over the tongue and into the esophagus.
-
Slowly administer the suspension into the stomach.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Quantification of Aortic Atherosclerotic Lesions with Oil Red O Staining
This protocol is a standard method for visualizing and quantifying lipid-rich atherosclerotic plaques in the aorta.[5][6][7][8]
Materials:
-
Dissecting microscope and tools
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) or other suitable fixative
-
Isopropanol (100% and 60%)
-
Oil Red O powder
-
Hematoxylin
-
Mounting medium
-
Microscope slides and coverslips
-
Digital imaging system and analysis software (e.g., ImageJ)
Procedure:
-
Aorta Dissection and Preparation: a. Euthanize the animal and perfuse the vascular system with PBS to remove blood. b. Carefully dissect the entire aorta, from the heart to the iliac bifurcation. c. Clean the aorta of any adhering fatty and connective tissue under a dissecting microscope. d. Open the aorta longitudinally and pin it flat, intimal side up, on a wax surface. e. Fix the aorta in 10% formalin.
-
Oil Red O Staining: a. Prepare a stock solution of Oil Red O by dissolving 0.5 g of Oil Red O powder in 100 ml of 100% isopropanol.[5] b. Prepare a fresh working solution by mixing 6 parts of the Oil Red O stock solution with 4 parts of distilled water. Let it stand for 10-20 minutes and then filter. c. Rinse the fixed aorta with distilled water and then with 60% isopropanol. d. Immerse the aorta in the Oil Red O working solution and incubate for 25-30 minutes. e. Differentiate the staining by briefly rinsing the aorta in 60% isopropanol. f. Wash thoroughly with distilled water. g. Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei. h. Rinse with water.
-
Imaging and Quantification: a. Mount the stained aorta on a microscope slide with an aqueous mounting medium. b. Capture high-resolution digital images of the entire aorta. c. Use image analysis software to quantify the area of the aorta stained red (lipid-laden lesions). d. Express the atherosclerotic lesion area as a percentage of the total aortic surface area.
Plasma Lipid Profile Analysis
This is a general protocol for the analysis of plasma lipids. Specific enzymatic kits and automated analyzers are commonly used for high-throughput analysis.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Pipettes and tips
-
Enzymatic colorimetric assay kits for:
-
Total Cholesterol
-
HDL-Cholesterol
-
LDL-Cholesterol
-
Triglycerides
-
-
Microplate reader or automated clinical chemistry analyzer
Procedure:
-
Plasma Collection: a. Collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into tubes containing an anticoagulant. b. Centrifuge the blood at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma. c. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Lipid Measurement: a. Thaw the plasma samples on ice. b. Perform the assays for total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides according to the manufacturer's instructions for the specific enzymatic kits used. c. These assays typically involve an enzymatic reaction that produces a colored product, which is then measured spectrophotometrically. d. Use a microplate reader or an automated analyzer to measure the absorbance at the appropriate wavelength. e. Calculate the concentration of each lipid based on a standard curve.
These application notes and protocols are intended to provide a foundation for the study of this compound in animal models. Researchers should adapt these methods to their specific experimental goals and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diet-induced hyperlipoproteinemia and atherosclerosis in apolipoprotein E3-Leiden transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. umassmed.edu [umassmed.edu]
- 5. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 6. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 8. Oil Red O staining for the descending aorta [bio-protocol.org]
Application Notes and Protocols for the Quantification of Lecimibide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecimibide is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cholesterol metabolism. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for other ACAT inhibitors with similar chemical properties.
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug that targets ACAT, an intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound prevents the formation and accumulation of cholesteryl esters within cells, a critical process in the development of atherosclerosis. The proposed mechanism of action involves the modulation of cholesterol homeostasis, leading to a reduction in foam cell formation in the arterial wall.
Signaling Pathway of ACAT Inhibition
Analytical Methods for this compound Quantification
Two primary analytical methods are proposed for the quantification of this compound in biological matrices:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, particularly for pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the proposed performance characteristics of the analytical methods for this compound quantification. These values are based on typical performance for similar analytes and would require validation.
Table 1: Proposed HPLC-UV Method Parameters and Performance
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Proposed LC-MS/MS Method Parameters and Performance
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Experimental Protocols
Proposed HPLC-UV Method for Bulk Drug and Formulations
This protocol describes a method for the quantification of this compound in bulk powder and simple formulations.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
4.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (provisional, to be determined by UV scan of this compound)
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (0.1 - 100 µg/mL).
-
Sample Preparation (Bulk Drug): Prepare a sample solution of this compound in methanol at a concentration of approximately 10 µg/mL.
-
Sample Preparation (Formulation): Extract a known amount of the formulation with methanol to achieve a final this compound concentration within the calibration range. Filter the extract through a 0.45 µm syringe filter before injection.
4.1.4. Analysis
Inject the standard and sample solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Proposed LC-MS/MS Method for Biological Samples (Plasma)
This protocol outlines a sensitive and selective method for quantifying this compound in human plasma.
4.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled this compound or another ACAT inhibitor like Avasimibe.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
4.2.2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transitions (Proposed):
-
This compound: To be determined by infusion of the standard solution.
-
Internal Standard: To be determined by infusion of the IS solution.
-
4.2.3. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, medium, and high concentrations).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (20% Acetonitrile in Water with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Conclusion
The proposed HPLC-UV and LC-MS/MS methods provide a framework for the accurate and reliable quantification of this compound in various matrices. The HPLC-UV method is suitable for routine analysis of bulk drug and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. These methods will require full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment. The provided protocols and performance characteristics serve as a starting point for method development and validation efforts for this promising ACAT inhibitor.
Application Notes and Protocols for High-Throughput Screening of Lecimibide, an ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecimibide (also known as DuP 128) is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. High-throughput screening (HTS) assays are essential for identifying and characterizing novel ACAT inhibitors. These application notes provide detailed protocols and expected performance metrics for using this compound in HTS assays.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of ACAT. By blocking the esterification of free cholesterol, this compound leads to a decrease in the intracellular pool of cholesteryl esters and an increase in the level of free cholesterol. This alteration in cholesterol balance can trigger various cellular responses, including the downregulation of cholesterol biosynthesis and the upregulation of cholesterol efflux pathways, ultimately contributing to a reduction in total cellular cholesterol.
Signaling Pathway of Cholesterol Esterification
The following diagram illustrates the central role of ACAT in the cholesterol esterification pathway and the point of inhibition by this compound.
Caption: ACAT-mediated cholesterol esterification pathway and its inhibition by this compound.
Quantitative Data for ACAT Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (DuP 128) | ACAT | 10 | In vitro (rat hepatic microsomes) |
| F12511 | ACAT1 | 39 | In vitro |
| K-604 | ACAT1 | 450 | In vitro |
| Avasimibe (CI-1011) | ACAT (non-isoform specific) | ~19,000 | In vitro |
High-Throughput Screening Protocols
Two primary types of assays are suitable for HTS of ACAT inhibitors: cell-based assays and biochemical assays.
Cell-Based ACAT Inhibition Assay using NBD-Cholesterol
This assay measures the inhibition of cholesterol esterification in a cellular context by monitoring the fluorescence of NBD-cholesterol, a fluorescent analog of cholesterol. When NBD-cholesterol is esterified by ACAT, it accumulates in lipid droplets, leading to a significant increase in fluorescence intensity.
Principle:
-
Cells expressing ACAT are incubated with test compounds.
-
NBD-cholesterol is added to the cells.
-
ACAT activity leads to the esterification of NBD-cholesterol and its accumulation in lipid droplets, resulting in a high fluorescence signal.
-
In the presence of an ACAT inhibitor like this compound, esterification is blocked, and the fluorescence signal is significantly reduced.
Experimental Workflow:
Caption: Workflow for a cell-based ACAT inhibition HTS assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., CHO cells stably overexpressing human ACAT1 or ACAT2) into 384-well, clear-bottom, black-walled microplates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Add 100 nL of test compounds from a compound library, this compound as a positive control (e.g., final concentration 1 µM), and DMSO as a negative control to the appropriate wells.
-
Pre-incubation: Incubate the plates for 1-2 hours at 37°C.
-
Substrate Addition: Add 10 µL of NBD-cholesterol solution (final concentration 1-5 µg/mL) to each well.
-
Incubation: Incubate the plates for 4-6 hours at 37°C to allow for cholesterol esterification.
-
Washing: Gently wash the cells twice with 50 µL of phosphate-buffered saline (PBS) to remove unincorporated NBD-cholesterol.
-
Fluorescence Reading: Add 50 µL of PBS to each well and measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Calculate the percentage of inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
Biochemical ACAT Inhibition Assay
This assay directly measures the enzymatic activity of ACAT in a cell-free system, typically using microsomal preparations containing the enzyme.
Principle:
-
Microsomes containing ACAT are incubated with a cholesterol substrate and a fluorescently or radioactively labeled acyl-CoA.
-
ACAT catalyzes the formation of labeled cholesteryl esters.
-
The labeled product is separated from the unreacted substrate.
-
The amount of product formed is quantified, reflecting ACAT activity.
-
Inhibitors will reduce the amount of product formed.
Experimental Workflow:
Caption: Workflow for a biochemical ACAT inhibition HTS assay.
Detailed Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing ACAT-rich microsomes (e.g., from insect cells overexpressing human ACAT1 or ACAT2) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Compound Addition: Add test compounds, this compound (positive control, e.g., final concentration 100 nM), and DMSO (negative control).
-
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding a mixture of cholesterol and a labeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., a solution containing a high concentration of a non-labeled acyl-CoA and a detergent).
-
Detection: In a scintillation proximity assay (SPA) format, add SPA beads that bind to the hydrophobic cholesteryl ester product. The proximity of the radiolabel to the scintillant in the beads will generate a light signal.
-
Signal Quantification: Measure the signal using a suitable microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound.
Expected HTS Assay Performance
A robust and reliable HTS assay for ACAT inhibition should exhibit the following performance characteristics. The values presented here are illustrative and based on typical performance for well-optimized fluorescence-based HTS assays.
| Parameter | Description | Expected Value |
| Z'-Factor | A measure of assay quality, taking into account the separation between positive and negative controls and their signal variability.[1] | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control (this compound).[2] | ≥ 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the signal for the controls. | < 15% |
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean for the positive (pos) and negative (neg) controls.[1]
Conclusion
This compound is a highly potent ACAT inhibitor that serves as an excellent positive control for HTS assays designed to identify novel modulators of cholesterol esterification. The cell-based NBD-cholesterol assay offers a physiologically relevant screening platform, while the biochemical assay provides a direct measure of enzymatic inhibition. Both assays can be optimized to achieve the high standards of robustness and reliability required for successful HTS campaigns, as indicated by strong Z'-factor and signal-to-background ratio values. These detailed protocols and application notes provide a solid foundation for researchers and drug discovery professionals to effectively utilize this compound in their screening efforts.
References
Application Notes and Protocols: ACAT Inhibitors in Atherosclerosis and Hypercholesterolemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1][2] The inhibition of ACAT has been a therapeutic target for managing hypercholesterolemia and atherosclerosis. By preventing the accumulation of cholesteryl esters within macrophages in the arterial wall (foam cells), ACAT inhibitors aim to reduce atherosclerotic plaque formation and progression.[1] This document provides an overview of the application of ACAT inhibitors in relevant disease models, summarizing key quantitative data and providing detailed experimental protocols. While specific data for "Lecimibide" is not prominently available in public literature, this document leverages data from structurally and functionally similar ACAT inhibitors like Avasimibe and Eflucimibe to provide representative applications.
Mechanism of Action
ACAT exists in two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, including in macrophages, while ACAT2 is primarily found in the intestine and liver.[1] ACAT inhibitors block the activity of these enzymes, leading to several downstream effects:
-
Inhibition of Foam Cell Formation: By preventing cholesterol esterification in macrophages, ACAT inhibitors reduce the transformation of these cells into lipid-laden foam cells, a hallmark of atherosclerotic plaques.[1]
-
Reduced Intestinal Cholesterol Absorption: Inhibition of ACAT2 in the intestines can decrease the absorption of dietary cholesterol.[1]
-
Modulation of Lipoprotein Assembly: ACAT2 in the liver is involved in the assembly of very-low-density lipoprotein (VLDL). Its inhibition can affect the secretion of atherogenic lipoproteins.[1]
Signaling Pathway of ACAT Inhibition
References
Application Notes and Protocols: Assessing the Effect of Lecimibide on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecimibide is a promising therapeutic agent currently under investigation for its potential to modulate cholesterol metabolism. As an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), this compound is designed to prevent the esterification of cholesterol, a critical step in the formation of cholesteryl esters. This mechanism of action has significant implications for cellular cholesterol homeostasis and is of considerable interest in the development of treatments for diseases associated with lipid dysregulation, such as atherosclerosis and certain neurodegenerative disorders.
Understanding the molecular effects of this compound, particularly its impact on gene expression, is crucial for elucidating its therapeutic efficacy and potential off-target effects. These application notes provide a comprehensive protocol for assessing the influence of this compound on the expression of genes involved in cholesterol metabolism and related pathways.
Background: The Role of ACAT in Cholesterol Metabolism
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.
-
ACAT1 is ubiquitously expressed and plays a key role in maintaining cellular cholesterol homeostasis by converting excess free cholesterol into inert cholesteryl esters for storage in lipid droplets. This prevents the cytotoxic effects of high levels of free cholesterol.
-
ACAT2 is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.
By inhibiting ACAT, this compound is hypothesized to decrease the accumulation of cholesteryl esters within cells. This can lead to an increase in intracellular free cholesterol, which in turn can trigger a cascade of cellular responses, including alterations in the expression of genes that regulate cholesterol uptake, synthesis, and efflux.
Key Signaling Pathways Modulated by ACAT Inhibition
The inhibition of ACAT by this compound is expected to influence several key signaling pathways that govern lipid metabolism. A primary pathway of interest is the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. An increase in intracellular free cholesterol can lead to the generation of oxysterols, which then bind to and activate LXRs. Activated LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key LXR target genes include:
-
ATP-binding cassette transporter A1 (ABCA1): Promotes the efflux of cholesterol from cells to high-density lipoprotein (HDL).[1]
-
ATP-binding cassette transporter G1 (ABCG1): Also involved in cholesterol efflux.
-
Sterol regulatory element-binding protein 1c (SREBP-1c): A key regulator of fatty acid synthesis.
By upregulating the expression of genes like ABCA1, ACAT inhibitors can enhance reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion.[2][3]
Experimental Protocols
This section outlines detailed protocols for assessing the effects of this compound on gene expression in a cellular model.
Cell Culture and Treatment
Objective: To treat a relevant cell line with this compound to induce changes in gene expression.
Materials:
-
Human macrophage cell line (e.g., THP-1) or a hepatocyte cell line (e.g., HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.
-
After the incubation period, harvest the cells for RNA extraction.
RNA Extraction
Objective: To isolate high-quality total RNA from the treated and control cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Microcentrifuge
Protocol:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
Briefly, lyse the cells directly in the culture well using the provided lysis buffer.
-
Homogenize the lysate.
-
Add ethanol to the lysate to precipitate the RNA.
-
Transfer the mixture to a spin column and centrifuge.
-
Wash the column with the provided wash buffers.
-
Elute the purified RNA with RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for target genes (e.g., ACAT1, ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for a specific gene, and the synthesized cDNA.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Gene Expression in THP-1 Macrophages
| Target Gene | This compound Concentration (µM) | Incubation Time (hours) | Fold Change (vs. Vehicle) | p-value |
| ACAT1 | 1 | 24 | 0.95 | >0.05 |
| 10 | 24 | 0.88 | <0.05 | |
| ABCA1 | 1 | 24 | 2.5 | <0.01 |
| 10 | 24 | 4.2 | <0.001 | |
| SREBP-1c | 1 | 24 | 1.2 | >0.05 |
| 10 | 24 | 1.5 | <0.05 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Caption: Experimental workflow for assessing this compound's effect on gene expression.
Caption: Simplified signaling pathway of this compound's action.
Conclusion
This protocol provides a robust framework for investigating the effects of this compound on gene expression. By quantifying changes in the expression of key genes involved in cholesterol metabolism, researchers can gain valuable insights into the molecular mechanisms underlying this compound's therapeutic potential. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings. It is important to note that this protocol can be adapted for other ACAT inhibitors and different cell types to suit specific research questions.
References
Troubleshooting & Optimization
Troubleshooting Lecimibide solubility issues in vitro
Welcome to the technical support center for Lecimibide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins. By inhibiting ACAT, this compound blocks this process, leading to a decrease in cholesterol esterification.
Q2: I'm observing precipitation after diluting my this compound stock solution in aqueous buffer. Why is this happening?
A2: This is a common issue related to the physicochemical properties of this compound. Like many ACAT inhibitors, this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution, typically prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the solubility of this compound can be exceeded, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For in vitro studies, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds like this compound. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Q4: How can I prevent this compound from precipitating in my cell culture medium or assay buffer?
A4: To minimize precipitation, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit. It is also advisable to add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.
Q5: Are there any alternative methods to improve the solubility of this compound in my in vitro assay?
A5: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of solubilizing agents such as surfactants (e.g., Tween-20, Triton X-100) at low, non-toxic concentrations, or formulating this compound with carriers like cyclodextrins. The choice of method will depend on the specific requirements and constraints of your experimental system.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound in in vitro settings.
Issue 1: Visible Precipitation Upon Dilution
Symptoms:
-
Cloudiness or turbidity in the final solution.
-
Visible particulate matter or crystals.
Potential Causes:
-
Final concentration of this compound exceeds its aqueous solubility.
-
Insufficient mixing upon dilution.
-
Low temperature of the aqueous buffer.
Troubleshooting Steps:
Issue 2: Inconsistent or Lower-than-Expected Efficacy
Symptoms:
-
High variability between experimental replicates.
-
Observed biological activity is lower than reported in the literature.
Potential Causes:
-
Micro-precipitation of this compound, which may not be visible to the naked eye.
-
Adsorption of the compound to plasticware.
-
Degradation of the compound in the stock solution or assay buffer.
Troubleshooting Steps:
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound and provides illustrative solubility data. Note that the solubility in aqueous buffers is an estimate for a typical hydrophobic compound and should be experimentally determined for your specific buffer system.
| Property | Value |
| Molecular Formula | C₃₄H₄₀F₂N₄OS |
| Molecular Weight | 590.77 g/mol |
| CAS Number | 130804-35-2 |
| Solubility in DMSO | ≥ 20 mg/mL (≥ 33.8 mM) |
| Illustrative Solubility in PBS (pH 7.4) | < 10 µg/mL (< 17 µM) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution in Aqueous Buffer
-
Pre-warm Buffer: Warm your aqueous buffer (e.g., cell culture medium, assay buffer) to the experimental temperature (typically 37°C).
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be beneficial to perform serial dilutions in DMSO before the final aqueous dilution.
-
Final Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to minimize localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is below a level that affects your assay (typically < 0.5%).
-
Use Immediately: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.
Signaling Pathway
This compound acts by inhibiting ACAT, a central enzyme in cellular cholesterol metabolism. The following diagram illustrates the role of ACAT and the effect of this compound.
Optimizing Lecimibide dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lecimibide dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. It shows preferential inhibition of ACAT1 over ACAT2, which are two isoforms of the enzyme with distinct tissue distributions and functions.[1][2] Understanding this differential inhibition is crucial for dosage optimization.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of concern is the inhibition of ACAT2. While the intended therapeutic target is ACAT1, cross-reactivity with ACAT2 can lead to unintended biological consequences. High concentrations of this compound may also interact with other enzymes involved in lipid metabolism, although these effects are less characterized.
Q3: How can I assess the on-target vs. off-target effects of this compound in my cellular model?
A3: To differentiate between on-target (ACAT1 inhibition) and off-target (ACAT2 inhibition) effects, it is recommended to use cell lines with varying expression levels of ACAT1 and ACAT2. Comparing the dose-response of this compound in cells expressing only ACAT1, only ACAT2, or both can help elucidate the specificity of the compound.[1]
Q4: What are the initial steps for troubleshooting unexpected experimental results?
A4: If you encounter unexpected results, first verify the basics of your experimental setup. This includes confirming cell line identity and purity, checking the stability and solubility of your this compound stock solution, and ensuring the accuracy of your dilution series.[3][4] Re-evaluating the treatment time and concentration range is also a critical step.[4]
Troubleshooting Guides
Guide 1: High Cell Toxicity Observed at Expected Therapeutic Doses
| Potential Cause | Troubleshooting Step | Recommended Action |
| Off-target ACAT2 Inhibition | Perform a comparative cytotoxicity assay in ACAT1-knockout and ACAT2-knockout cell lines. | If toxicity is significantly higher in ACAT2-expressing cells, this suggests an off-target effect. Consider lowering the this compound concentration and extending the treatment duration. |
| Solvent Toxicity | Run a vehicle control experiment with the solvent (e.g., DMSO, ethanol) at the highest concentration used in your this compound dilutions.[5] | If the solvent control shows toxicity, reduce the final solvent concentration in your working solutions. This may require preparing a more concentrated stock of this compound. |
| Compound Instability | Assess the stability of this compound in your culture medium over the course of the experiment. | If the compound degrades, it may produce toxic byproducts. Consider using fresh preparations for each experiment or exploring formulation strategies to enhance stability. |
Guide 2: Lack of Efficacy at High Concentrations
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Cell Permeability | Utilize a cell-based fluorescence assay with a fluorescently-tagged cholesterol analog (e.g., NBD-cholesterol) to visualize intracellular lipid droplet formation.[1] | A lack of change in fluorescence upon this compound treatment may indicate poor cell entry. Consider using permeabilizing agents (with appropriate controls) or alternative drug delivery systems. |
| Incorrect Assay Window | Review your assay setup to ensure the signal-to-background ratio is sufficient. This includes optimizing reagent concentrations and incubation times.[6] | If the assay window is too narrow, it may be difficult to detect a dose-dependent effect. Consult assay guidance manuals for optimization strategies.[3] |
| Cell Line Resistance | Sequence the ACAT1 gene in your cell line to check for mutations that might confer resistance to this compound. | If a resistance mutation is identified, consider using a different cell model or a this compound analog with a different binding mode. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound to illustrate the principles of on-target and off-target effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Description |
| ACAT1 | 15 | Primary on-target |
| ACAT2 | 250 | Primary off-target |
| DGAT1 | > 10,000 | Unrelated lipid metabolism enzyme |
| SOAT1 | 18 | Synonym for ACAT1 |
Table 2: Cellular Potency and Cytotoxicity of this compound
| Cell Line | ACAT Isoform(s) | EC50 (nM) | CC50 (µM) |
| HEK293-ACAT1 | ACAT1 | 25 | > 50 |
| HEK293-ACAT2 | ACAT2 | 450 | 15 |
| HepG2 | ACAT1 & ACAT2 | 50 | 20 |
*EC50: Half-maximal effective concentration for inhibiting cholesterol esterification. *CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Whole-Cell ACAT Inhibition Assay
This protocol is adapted from established methods for measuring ACAT activity in cultured cells.[1][7]
-
Cell Plating: Plate cells (e.g., HEK293-ACAT1, HEK293-ACAT2) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be ≤ 0.5%.
-
Cell Treatment: Remove the growth medium and add fresh medium containing the desired concentrations of this compound. Incubate for 2 hours at 37°C.
-
Substrate Addition: Add [¹⁴C]-oleic acid complexed to bovine serum albumin to each well to a final concentration of 0.2 µCi/mL. Incubate for 4 hours at 37°C.
-
Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells. Extract the lipids using a chloroform:methanol (2:1) solution.
-
Analysis: Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC). Quantify the amount of [¹⁴C]-cholesteryl ester using a phosphorimager or by scraping the corresponding spots and performing liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of ACAT activity for each this compound concentration relative to the vehicle control and determine the EC50 value.
Visualizations
References
- 1. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce experimental variability with Lecimibide
Welcome to the technical support center for Lecimibide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and reducing variability when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of a key tyrosine kinase involved in pro-proliferative signaling pathways. By blocking the phosphorylation of downstream substrates, this compound disrupts signal transduction cascades that are frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis. The precise pathway can be influenced by the cellular context.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
Q2: What are the common sources of experimental variability when using this compound?
Experimental variability with this compound can arise from several factors, including but not limited to:
-
Reagent Preparation: Inconsistent solvent preparation, improper storage, and multiple freeze-thaw cycles of this compound stock solutions.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium.
-
Assay-Specific Parameters: Differences in incubation times, concentrations of other reagents, and the specific assay platform used.[1]
-
In Vivo Studies: Animal species and strain, study duration, route of administration, and sex of the animal can all contribute to variability.[2]
Q3: How should I prepare and store this compound to ensure stability and consistency?
For consistent results, it is crucial to handle this compound with care. Like many small molecule inhibitors, its solubility and stability can be limiting factors.[3][4][5]
| Parameter | Recommendation | Rationale |
| Solvent | DMSO for stock solutions | High solubility in DMSO ensures a concentrated, stable stock. |
| Stock Concentration | 10-20 mM | Minimizes the volume of DMSO added to aqueous experimental media. |
| Storage | Aliquot and store at -20°C or -80°C | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Working Solutions | Prepare fresh from stock for each experiment | Ensures consistent concentration and minimizes degradation in aqueous solutions. |
Troubleshooting Guides
Problem 1: High variability between replicate wells in cell-based assays.
High variability in cell-based assays can obscure the true effect of this compound.
Caption: Logical steps for troubleshooting high replicate variability.
Troubleshooting Steps:
-
Review Cell Plating: Ensure a single-cell suspension and uniform seeding density across all wells. Edge effects can be minimized by not using the outer wells of the plate.
-
Mixing of Compound: Vortex the intermediate dilutions of this compound before adding them to the wells to ensure a homogenous concentration.
-
Incubation Conditions: Check for temperature and CO2 gradients within the incubator.
-
Reagent Preparation: Prepare fresh working solutions of this compound for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Problem 2: Inconsistent results in in vivo animal studies.
Variability in animal studies is a common challenge.[2]
| Potential Cause | Troubleshooting Action |
| Animal Handling | Standardize handling procedures and acclimatize animals to the experimental conditions. |
| Dosing Formulation | Ensure the formulation is homogenous and stable. Prepare fresh on the day of dosing if possible. |
| Route of Administration | Verify the consistency of the administration technique (e.g., gavage, injection). |
| Biological Variation | Increase the number of animals per group to improve statistical power. |
Problem 3: Suspected off-target effects.
Off-target effects can confound data interpretation.[6][7][8][9][10] It is important to confirm that the observed phenotype is due to the inhibition of the intended target.
Caption: Workflow to distinguish on-target from off-target effects.
Experimental Protocols:
-
Rescue Experiment:
-
Transfect cells with a constitutively active mutant of the target kinase that is resistant to this compound.
-
Treat the transfected cells with this compound.
-
Assess if the phenotype is reversed compared to cells transfected with a control vector.
-
-
Target Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase.
-
Observe if the resulting phenotype mimics the effect of this compound treatment.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Treat cells with another inhibitor of the same target that has a different chemical structure.
-
Compare the resulting phenotype to that observed with this compound.
-
Key Experimental Methodologies
Cell Viability/Proliferation Assay (e.g., using ATP-based luminescence) [1][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Lysis and Reagent Addition: Add a cell lysis and ATP detection reagent according to the manufacturer's protocol.
-
Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.
Western Blotting for Target Engagement
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
References
- 1. Cell Assays and Analysis | Lonza [bioscience.lonza.com]
- 2. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility and stability of dalcetrapib in vehicles and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 8. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. licorbio.com [licorbio.com]
Technical Support Center: Lecimibide Synthesis
Welcome to the technical support center for the synthesis of Lecimibide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.
FAQs: General Questions in this compound Synthesis
Q1: What is the overall synthetic strategy for this compound?
A1: this compound, with the IUPAC name 3-(2,4-difluorophenyl)-1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-1-heptylurea[1][2], is a complex molecule with several key functional groups: a urea linkage, a thioether, a diphenylimidazole heterocycle, and long alkyl chains. A convergent synthesis approach is generally most efficient. This involves synthesizing key fragments separately and then coupling them in the final steps. A plausible retrosynthetic analysis suggests three main building blocks: 2-mercapto-4,5-diphenylimidazole, a C5-linker with two leaving groups, and N-heptyl-N'-(2,4-difluorophenyl)amine.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include:
-
Low solubility of intermediates: The diphenylimidazole core and long alkyl chains can lead to poor solubility in common organic solvents.
-
Side reactions: The presence of multiple nucleophilic and electrophilic sites can lead to undesired byproducts.
-
Purification difficulties: The lipophilic nature of this compound and its intermediates can make chromatographic purification challenging.[3][4]
-
Amide/Urea bond formation: While a common reaction, achieving high yields and purity with complex substrates can be difficult.[5][6]
Q3: How can I purify the final this compound product effectively?
A3: Given its lipophilic nature, a combination of techniques is often necessary. Initial purification can be done using column chromatography on silica gel with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).[7] Due to potential streaking on silica, reversed-phase chromatography (C18) might be a better alternative. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or a mixture of polar and non-polar solvents) can be an effective final purification step to obtain a highly pure product.[3]
Troubleshooting Guide: Step-by-Step Synthesis
This guide is based on a plausible multi-step synthesis of this compound.
Overall Synthetic Workflow
Caption: A convergent synthetic workflow for this compound.
Step 1: Synthesis of 2-Mercapto-4,5-diphenylimidazole (Fragment A)
This step involves the condensation of benzil with thiourea.
Q: My yield of 2-mercapto-4,5-diphenylimidazole is low. How can I improve it?
A: Low yields in this condensation reaction are often due to incomplete reaction or side product formation. Consider the following troubleshooting steps:
-
Reaction Conditions: Ensure the reaction is carried out under reflux in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction time can also be extended.
-
Reagent Purity: Use high-purity benzil and thiourea. Impurities can interfere with the reaction.
-
pH Control: The reaction is typically base-catalyzed. Ensure the appropriate amount of base (e.g., potassium hydroxide) is used.
| Parameter | Standard Condition | Optimized Condition | Expected Yield Improvement |
| Solvent | Ethanol | Ethanol:Water (4:1) | 5-10% |
| Catalyst | KOH (1.1 eq) | KOH (1.5 eq) | 10-15% |
| Reaction Time | 4 hours | 8 hours | 5% |
Experimental Protocol: Synthesis of 2-Mercapto-4,5-diphenylimidazole
-
To a round-bottom flask, add benzil (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a solution of potassium hydroxide (1.5 equivalents) in water.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-mercapto-4,5-diphenylimidazole.
Step 2: Synthesis of the Thioether Intermediate
This involves the reaction of 2-mercapto-4,5-diphenylimidazole with a suitable C5-linker, for example, 1,5-dibromopentane, after coupling with heptylamine.
Q: I am observing the formation of multiple products during the thioether formation. How can I improve selectivity?
A: The formation of multiple products is likely due to the reaction of the imidazole nitrogen atoms or dialkylation.
-
Protecting Groups: While more complex, protecting the imidazole nitrogens before the thioether formation can improve selectivity.
-
Choice of Base: Use a non-nucleophilic base like sodium hydride or potassium carbonate to deprotonate the thiol selectively.
-
Stoichiometry: Use a slight excess of the dibromo-linker to favor mono-alkylation of the thiol. The subsequent reaction with heptylamine should be carefully controlled.
Troubleshooting Workflow for Thioether Synthesis
Caption: Troubleshooting logic for thioether synthesis.
Step 3: Urea Formation
This is the final coupling step between the thioether-amine intermediate and 2,4-difluorophenyl isocyanate.
Q: The urea formation reaction is sluggish, and the yield is poor. What can I do?
A: Sluggish urea formation can be due to several factors.
-
Reagent Stability: Isocyanates are sensitive to moisture. Ensure you are using a freshly prepared or properly stored isocyanate and anhydrous reaction conditions.
-
Solvent: Use a polar aprotic solvent like DMF or THF to ensure the solubility of the reactants.
-
Temperature: While often carried out at room temperature, gentle heating (40-50 °C) can sometimes accelerate the reaction. Monitor for potential side reactions at higher temperatures.
-
Catalyst: Although not always necessary, a catalytic amount of a non-nucleophilic base like triethylamine can sometimes promote the reaction.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Dichloromethane | Anhydrous THF or DMF | Improved solubility of reactants |
| Temperature | Room Temperature | 40 °C | Increased reaction rate |
| Additives | None | Triethylamine (0.1 eq) | Catalyzes the reaction |
Experimental Protocol: Urea Formation
-
Dissolve the N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)heptan-1-amine intermediate (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Add 2,4-difluorophenyl isocyanate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is slow, gently heat to 40 °C.
-
Upon completion, quench the reaction with a small amount of methanol.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Signaling Pathway Context
While not directly related to the synthesis, this compound is an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. Understanding its mechanism of action can be relevant for drug development professionals.
Caption: Mechanism of action of this compound as an ACAT inhibitor.
References
Technical Support Center: Addressing Lecimibide Instability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lecimibide. The information provided is intended to help address potential instability issues encountered during experiments involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of this compound degradation in aqueous solutions?
A1: this compound's structure contains several functional groups that may be susceptible to degradation in an aqueous environment. The primary potential degradation pathways are:
-
Hydrolysis: The urea functional group in this compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The thioether linkage is susceptible to oxidation, which can form sulfoxide and subsequently sulfone derivatives. This can be accelerated by the presence of oxidizing agents, metal ions, or exposure to light and oxygen.
-
Photodegradation: The aromatic rings (diphenylimidazole and difluorophenyl) in the this compound molecule can absorb UV light, potentially leading to photodegradation.
Q2: How can I tell if my this compound solution has degraded?
A2: Signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates.
-
Inconsistent or unexpected results in your experiments.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To minimize degradation, it is recommended to store this compound stock solutions under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For solutions sensitive to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide
Issue 1: Precipitation is observed in my aqueous this compound solution.
-
Question: I prepared an aqueous solution of this compound, but a precipitate formed. What could be the cause and how can I resolve this?
-
Answer:
-
Possible Cause 1: Low Solubility. this compound has low aqueous solubility. The concentration of your solution may have exceeded its solubility limit in the chosen solvent system.
-
Troubleshooting:
-
Verify the solubility of this compound in your specific buffer or solvent system. You may need to use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Always add the stock solution to the buffer slowly while vortexing to avoid precipitation.
-
Adjust the pH of your aqueous solution. The solubility of ionizable compounds can be pH-dependent.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent this compound molecule.
-
Troubleshooting:
-
Analyze the precipitate and the supernatant by a suitable analytical method like HPLC or LC-MS to identify the components.
-
Review your solution preparation and storage conditions. Ensure the pH is within a stable range and that the solution is protected from light and stored at an appropriate temperature.
-
-
Issue 2: I am seeing inconsistent results in my biological assays.
-
Question: My experimental results with this compound are not reproducible. Could this be due to instability?
-
Answer:
-
Possible Cause: Time-dependent Degradation. this compound may be degrading in your assay medium over the course of the experiment, leading to a decrease in the effective concentration and thus, variable results.
-
Troubleshooting:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Conduct a Time-Course Stability Study: Assess the stability of this compound in your specific assay medium over the duration of your experiment. Aliquots of the solution can be taken at different time points and analyzed by HPLC to quantify the amount of remaining this compound.
-
Minimize Incubation Times: If this compound is found to be unstable in your assay medium, try to minimize the incubation time as much as possible.
-
-
Issue 3: I have observed extra peaks in my HPLC analysis of a this compound sample.
-
Question: When I analyze my this compound solution by HPLC, I see additional peaks that were not present in the standard. What could these be?
-
Answer:
-
Possible Cause: Degradation Products. The extra peaks are likely degradation products of this compound. The retention times of these peaks can give clues about their polarity. For example, more polar degradation products will typically have shorter retention times in reverse-phase HPLC.
-
Troubleshooting:
-
Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to determine the mass of the species giving rise to the extra peaks. This can help in identifying the degradation products by comparing the masses to potential hydrolysis or oxidation products.
-
Stress Testing: To confirm the identity of the degradation products, you can perform forced degradation studies. Expose this compound solutions to heat, acid, base, oxidizing agents, and light, and analyze the resulting solutions by HPLC. This can help to intentionally generate the degradation products and confirm their identity.
-
-
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 1: Hypothetical Solubility of this compound in Various Solvents.
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50 |
| Ethanol | > 20 |
| 10% DMSO in PBS (pH 7.4) | ~0.5 |
Table 2: Hypothetical pH Stability of this compound in Aqueous Solution at 37°C after 24 hours.
| pH | % Remaining this compound |
| 3.0 | 85 |
| 5.0 | 95 |
| 7.4 | 98 |
| 9.0 | 90 |
Table 3: Hypothetical Temperature Stability of this compound in PBS (pH 7.4) after 7 days.
| Temperature | % Remaining this compound |
| -20°C | > 99 |
| 4°C | 97 |
| 25°C (Room Temperature) | 91 |
| 37°C | 88 |
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Working Solution of this compound
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in amber vials and store at -80°C.
-
Prepare the Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilution: To prepare the aqueous working solution, perform a serial dilution. First, dilute the DMSO stock solution with a small volume of an intermediate solvent like ethanol if necessary, or directly into the final aqueous buffer.
-
Final Dilution: Add the stock or intermediate dilution dropwise to the final pre-warmed aqueous buffer (e.g., PBS) while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods unless their stability has been confirmed.
Protocol 2: Hypothetical Protocol for Assessing this compound Stability by HPLC
-
Preparation of Solutions: Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the solution under the desired conditions (e.g., specific pH, temperature, light exposure).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, adding an equal volume of cold acetonitrile and placing the sample on ice.
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: A C18 column.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for assessing this compound stability.
Overcoming challenges in Lecimibide's delivery to target cells
Welcome to the technical support center for Lecimibide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of this compound to its target cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low cellular uptake of this compound | 1. Poor membrane permeability: this compound may have physicochemical properties that hinder its passage across the cell membrane. 2. Efflux pump activity: Target cells may actively transport this compound out. 3. Incorrect vehicle/solvent: The delivery vehicle may not be optimal for cellular uptake. | 1. Formulation enhancement: Consider using nanocarriers like liposomes or polymeric nanoparticles to improve solubility and membrane interaction.[1][2] 2. Efflux pump inhibition: Co-administer with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to increase intracellular concentration. 3. Vehicle optimization: Test a panel of biocompatible solvents (e.g., DMSO, ethanol) at non-toxic concentrations. |
| High off-target effects | 1. Non-specific binding: this compound may bind to unintended cellular components. 2. Poor targeting: The delivery system may lack specificity for the target cells. | 1. Structural modification: If possible, medicinal chemistry efforts could refine the structure to reduce non-specific interactions. 2. Targeted delivery: Functionalize nanocarriers with ligands (e.g., antibodies, aptamers) that bind to receptors overexpressed on your target cells.[3][4] |
| Inconsistent experimental results | 1. This compound instability: The compound may be degrading in the experimental medium or under certain storage conditions.[5][6] 2. Variability in cell culture: Differences in cell passage number, density, or health can affect uptake. 3. Pipetting errors or inaccurate concentrations. | 1. Stability assessment: Perform a stability study of this compound in your experimental media at 37°C over the time course of your experiment. Protect from light if photosensitive. 2. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding densities. Monitor cell viability. 3. Verify concentrations: Use calibrated equipment and prepare fresh dilutions for each experiment. Confirm the concentration using analytical methods like HPLC. |
| Precipitation of this compound in media | 1. Low aqueous solubility: this compound may have poor solubility in aqueous cell culture media. 2. Interaction with media components: Components of the media (e.g., serum proteins) may cause precipitation. | 1. Solubility enhancement: Use a co-solvent or a solubilizing agent (e.g., cyclodextrins). Encapsulation in nanoparticles can also significantly improve solubility.[1] 2. Media compatibility testing: Test the solubility of this compound in different types of media (e.g., serum-free vs. serum-containing). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for this compound?
A1: The exact mechanism can be cell-type dependent. For many small molecule inhibitors like this compound, passive diffusion across the plasma membrane is a primary route. However, if formulated in nanocarriers, uptake is often mediated by endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[7][8][9][10] It is recommended to perform uptake inhibition studies to elucidate the specific pathway in your cell model.
Q2: How can I improve the stability of this compound in my experimental setup?
A2: To improve stability, consider the following:
-
Storage: Store this compound stock solutions at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from stock for each experiment.
-
Formulation: Encapsulating this compound in nanoparticles can protect it from degradation.[11][12][13]
-
pH: Assess the pH stability profile of this compound and buffer your experimental media accordingly if necessary.
Q3: What are the recommended positive and negative controls for a this compound delivery experiment?
A3:
-
Positive Control: A compound with a similar mechanism of action and known cellular uptake and efficacy in your experimental system.
-
Negative Control (Vehicle Control): Treat cells with the same delivery vehicle (e.g., DMSO, empty nanoparticles) used for this compound at the same final concentration. This controls for any effects of the delivery vehicle itself.
-
Untreated Control: Cells that receive no treatment, to establish a baseline for viability and signaling activity.
Q4: Can I use cell-mediated delivery for this compound?
A4: Cell-mediated delivery, using cells like macrophages or mesenchymal stem cells as carriers, is an advanced strategy that can enhance targeting to specific microenvironments, such as tumors.[14][15] This approach is particularly useful for overcoming biological barriers and improving drug accumulation at the target site. However, it requires significant optimization, including loading the cells with this compound without affecting their viability and homing capabilities.
Experimental Protocols
Protocol 1: Evaluation of this compound Cellular Uptake using Different Delivery Vehicles
Objective: To determine the most effective delivery vehicle for maximizing the intracellular concentration of this compound.
Materials:
-
This compound powder
-
Target cells
-
Cell culture medium
-
Delivery Vehicles: DMSO, Cremophor EL, Solutol HS 15, Liposomal formulation kit, Polymeric nanoparticle formulation kit
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for quantification
Methodology:
-
Prepare stock solutions of this compound in each delivery vehicle.
-
Seed target cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound formulated in the different delivery vehicles at a final concentration of 10 µM. Include a vehicle-only control for each formulation.
-
Incubate for 4 hours at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and quantify the intracellular this compound concentration using a validated LC-MS/MS method.
-
Normalize the intracellular this compound concentration to the total protein content of the cell lysate.
Protocol 2: Investigating the Cellular Uptake Pathway of this compound
Objective: To identify the endocytic pathways involved in the uptake of nanoparticle-formulated this compound.
Materials:
-
Nanoparticle-formulated this compound (fluorescently labeled if possible)
-
Target cells
-
Cell culture medium
-
Endocytosis inhibitors:
-
Chlorpromazine (clathrin-mediated)
-
Genistein (caveolae-mediated)
-
Amiloride (macropinocytosis)
-
-
Flow cytometer or fluorescence microscope
Methodology:
-
Seed target cells in 24-well plates (for flow cytometry) or on glass coverslips in 24-well plates (for microscopy).
-
Pre-treat the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 1 hour at 37°C. Include a no-inhibitor control.
-
Add the fluorescently labeled, nanoparticle-formulated this compound to the cells and incubate for 2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
For flow cytometry, detach the cells and analyze the intracellular fluorescence.
-
For microscopy, fix the cells, mount the coverslips, and visualize the intracellular nanoparticles.
-
A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Data Presentation
Table 1: Comparison of Intracellular this compound Concentration with Different Delivery Vehicles
| Delivery Vehicle | Intracellular this compound (ng/mg protein) | Standard Deviation |
| DMSO | 15.2 | 2.1 |
| Cremophor EL | 25.8 | 3.5 |
| Solutol HS 15 | 31.5 | 4.2 |
| Liposomes | 78.9 | 8.7 |
| Polymeric Nanoparticles | 95.4 | 10.3 |
Table 2: Effect of Endocytosis Inhibitors on Nanoparticle-Lecimibide Uptake
| Inhibitor | Target Pathway | % Reduction in Uptake | Standard Deviation |
| Chlorpromazine | Clathrin-mediated | 65.2 | 7.8 |
| Genistein | Caveolae-mediated | 20.1 | 4.5 |
| Amiloride | Macropinocytosis | 15.8 | 3.9 |
Visualizations
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Drug Delivery [sigmaaldrich.com]
- 3. Progress and challenges towards targeted delivery of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-mediated targeting drugs delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delivery strategies for cell-based therapies in the brain: overcoming multiple barriers - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent results with Lecimibide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Lecimibide (also known as DuP 128) in experimental settings. Our resources aim to refine methodologies and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT).[1][2][3] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a crucial step for cholesterol storage in lipid droplets and for its absorption in the intestine.[4] By inhibiting ACAT, this compound blocks this process, which can lead to a reduction in intestinal cholesterol absorption and potentially impact cellular cholesterol homeostasis.[4]
Q2: What is the isoform selectivity of this compound (ACAT1 vs. ACAT2)?
Currently, there is no publicly available data specifically detailing the inhibitory activity of this compound against the individual ACAT isoforms, ACAT1 and ACAT2. Given that this compound was developed before the distinct roles and toxicities of ACAT1 and ACAT2 were fully understood, it is reasonable to assume it may be a non-selective ACAT inhibitor. It is crucial for researchers to empirically determine its selectivity in their experimental system if isoform-specific effects are being investigated.
Q3: Why might I be observing inconsistent results with this compound?
Inconsistent results with ACAT inhibitors like this compound can arise from several factors:
-
Cellular State: The metabolic state of the cells, including their cholesterol content and fatty acid availability, can significantly influence the apparent efficacy of ACAT inhibitors.
-
Compound Stability and Solubility: Ensure this compound is fully solubilized and stable in your experimental medium. Precipitation can lead to variable effective concentrations.
-
Assay Conditions: Variations in incubation time, substrate concentrations (especially oleoyl-CoA in in vitro assays), and cell density can all contribute to variability.
-
Off-Target Effects: As with many pharmacological inhibitors, the potential for off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guide
Issue 1: I am not seeing the expected inhibition of cholesterol esterification in my cell-based assay.
-
Question: Have you confirmed the potency of your this compound stock?
-
Answer: It is advisable to test a fresh dilution series of this compound to confirm its activity. Compare your results against a known ACAT inhibitor as a positive control.
-
-
Question: Is the incubation time with this compound sufficient?
-
Answer: Pre-incubation time with the inhibitor before adding the labeled substrate (e.g., [³H]oleate) is critical. Optimize the pre-incubation time (e.g., 1-4 hours) to ensure adequate cellular uptake and target engagement.
-
-
Question: Are your cells appropriately stimulated to induce ACAT activity?
-
Answer: For some cell types, ACAT activity is low under basal conditions. You may need to stimulate cholesterol esterification by pre-loading the cells with cholesterol (e.g., using acetylated LDL or 25-hydroxycholesterol).
-
Issue 2: My in vitro ACAT activity assay with microsomal fractions is giving high background or variable results.
-
Question: Is the quality of your microsomal preparation optimal?
-
Answer: Ensure that the microsomal fraction is properly isolated and stored to maintain enzyme activity. Contamination with cytosolic components can affect the assay. Repeated freeze-thaw cycles of the microsomes should be avoided as this can increase ACAT activity and variability.[5]
-
-
Question: Are the substrate concentrations appropriate?
-
Answer: The concentrations of both cholesterol and the acyl-CoA donor (e.g., oleoyl-CoA) can be optimized. The linearity of the reaction with respect to time and protein concentration should be established.
-
-
Question: Is the method of lipid extraction and separation efficient?
-
Answer: Inefficient extraction of cholesteryl esters or poor separation by thin-layer chromatography (TLC) can lead to inaccurate results. Ensure the solvent system for TLC provides good separation between free fatty acids, triglycerides, and cholesteryl esters.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ (ACAT) | 10 nM | Rat hepatic microsomes | [1] |
| Effect on Cholesterol Absorption | 14.4% ± 11.4% reduction (pooled doses) | Humans | [4] |
| Effect on LDL Cholesterol | 4.95% ± 14.3% reduction | Humans | [4] |
Experimental Protocols
In Vitro ACAT Activity Assay Using Microsomal Fractions
This protocol is adapted from established methods for measuring ACAT activity in isolated microsomes.
Materials:
-
Isolated microsomal fractions (from liver, intestine, or cultured cells)
-
This compound
-
ACAT homogenization buffer (0.25 M sucrose, 1 mM EDTA, 0.1 M K₂HPO₄, pH 7.4)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Unlabeled cholesterol
-
[¹⁴C]oleoyl-CoA or [³H]oleoyl-CoA
-
TLC plates (silica gel)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Homogenize tissue or cells in ice-cold ACAT homogenization buffer and isolate the microsomal fraction by differential centrifugation.[6] Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
-
Assay Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of microsomal protein (e.g., 50-100 µg), and BSA.
-
Inhibitor Addition: Add this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the tubes and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate mixture containing unlabeled cholesterol and radiolabeled oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform:methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Separation: Spot the lipid-containing lower organic phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid 80:20:1 v/v/v).
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the area corresponding to cholesteryl esters into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Cellular Cholesterol Esterification Assay
This protocol outlines a method to measure the effect of this compound on cholesterol esterification in intact cells.
Materials:
-
Cultured cells (e.g., macrophages, hepatocytes)
-
This compound
-
Cell culture medium
-
[³H]oleic acid complexed to BSA
-
PBS (Phosphate Buffered Saline)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Lipid extraction solvents (e.g., hexane:isopropanol 3:2 v/v)
-
TLC plates and developing solvents
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free medium for a chosen duration (e.g., 2-4 hours).
-
Radiolabeling: Add [³H]oleic acid-BSA complex to the medium and incubate for a further period (e.g., 1-2 hours) to allow for its incorporation into cholesteryl esters.
-
Cell Lysis: Wash the cells with ice-cold PBS to remove unincorporated radiolabel. Lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Transfer the cell lysate to a new tube and perform lipid extraction by adding hexane:isopropanol. Vortex and centrifuge to separate the phases.
-
Lipid Separation and Quantification: Take the upper organic phase, dry it down (e.g., under nitrogen), and resuspend in a small volume of solvent. Spot the lipids on a TLC plate, develop, and quantify the radioactivity in the cholesteryl ester band as described in the in vitro assay protocol.
Visualizations
References
- 1. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on acyl-coenzyme A: cholesterol acyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Promise and Peril of ACAT Inhibition: An In Vivo Therapeutic Comparison
While the specific therapeutic agent "Lecimibide" could not be identified in a comprehensive search of scientific literature, the context of its potential application suggests a role in lipid metabolism and atherosclerosis treatment. This guide therefore focuses on a class of drugs with a similar therapeutic aim: Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. This comparison will delve into the in vivo validation of two prominent ACAT inhibitors, avasimibe and pactimibe, to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their therapeutic effects and the broader landscape of this treatment strategy.
Acyl-CoA:cholesterol acyltransferase is a key enzyme that converts free cholesterol into cholesteryl esters, a form that can be stored in cells.[1] The inhibition of ACAT was hypothesized to prevent the accumulation of these esters within macrophages in arterial walls, a critical step in the formation of atherosclerotic plaques.[1][2] This guide will compare the in vivo performance of avasimibe and pactimibe, two extensively studied ACAT inhibitors, and contrast their efficacy with other therapeutic alternatives.
Comparative Efficacy of Avasimibe and Pactimibe
The following tables summarize the key in vivo effects of avasimibe and pactimibe on plasma lipids and atherosclerosis development, based on data from both preclinical and clinical studies.
Table 1: Effects on Plasma Lipids
| Compound | Animal Model | Dosage | Change in Total Cholesterol | Change in LDL Cholesterol | Change in VLDL/LDL Composition | Reference |
| Avasimibe | ApoE*3-Leiden Mice | 0.01% (wt/wt) in diet | ↓ 56% | - | Relative enrichment with triglycerides | [3][4] |
| Humans | 50, 250, 750 mg QD | - | ↑ 7.8%, 9.1%, 10.9% respectively | - | [5] | |
| Pactimibe | Hamsters | 3 and 10 mg/kg | ↓ 70% and 72% respectively | - | - | [6] |
| WHHL Rabbits | 10 and 30 mg/kg | No significant change | - | - | [7] | |
| Humans | 100 mg daily | - | ↑ 7.3% | - | [8][9] |
Table 2: Effects on Atherosclerosis
| Compound | Animal Model/Study | Dosage | Effect on Atherosclerotic Lesion Area | Key Findings | Reference |
| Avasimibe | ApoE*3-Leiden Mice | 0.01% (wt/wt) in diet | ↓ 92% vs. high-cholesterol control; ↓ 78% vs. low-cholesterol control | Reduced monocyte adherence and free cholesterol accumulation | [3][4] |
| Humans (A-PLUS trial) | 50, 250, 750 mg QD | No favorable effect; trend towards increased atheroma volume | Did not favorably alter coronary atherosclerosis | [5] | |
| Pactimibe | Hamsters | 3 and 10 mg/kg | ↓ 79% and 95% respectively | Potent anti-atherosclerotic effects | [6] |
| WHHL Rabbits | 10 and 30 mg/kg | Reduced cholesteryl ester and free cholesterol content in lesions | Stabilized vulnerable plaques | [7] | |
| Humans (ACTIVATE trial) | 100 mg daily | No effect on atheroma growth; trend towards worsening | Ineffective in reducing atherosclerosis | [10] | |
| Humans (CAPTIVATE trial) | 100 mg daily | No effect on carotid intima-media thickness | Increased incidence of major cardiovascular events | [8][9] |
Mechanism of Action and Signaling Pathways
ACAT inhibitors exert their effects by blocking the esterification of intracellular free cholesterol. This leads to an increase in free cholesterol within the cell, which was expected to promote cholesterol efflux to HDL and reduce the formation of foam cells, a hallmark of atherosclerosis.[2] However, in vivo studies revealed a more complex and, in some cases, detrimental impact.
Recent research has also indicated that avasimibe can influence other signaling pathways, such as suppressing the Wnt/β-catenin signaling pathway, which may have implications for cell proliferation.[11] Additionally, avasimibe has been shown to activate the PPARγ signaling pathway, leading to G1-phase cell-cycle arrest in bladder cancer cells, suggesting its effects extend beyond simple lipid metabolism.[12]
Experimental Protocols
The following are summaries of the methodologies used in key in vivo studies cited in this guide.
ApoE*3-Leiden Mouse Model for Atherosclerosis (Avasimibe Study)
-
Animals: Female ApoE*3-Leiden mice, which are susceptible to diet-induced hypercholesterolemia and atherosclerosis.
-
Diet and Treatment: Mice were fed a high-cholesterol diet. One group received a diet mixed with 0.01% (wt/wt) avasimibe. A low-cholesterol control group was also included to match the plasma cholesterol levels of the avasimibe-treated group.
-
Duration: 22 weeks.
-
Endpoint Analysis: Quantification of atherosclerotic lesion area in the aortic root. Analysis of plasma lipids and lipoprotein composition.[4]
Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Model (Pactimibe Study)
-
Animals: Homozygous WHHL rabbits, an animal model for familial hypercholesterolemia.
-
Treatment: Rabbits were administered pactimibe sulfate at doses of 10 or 30 mg/kg for 32 weeks.
-
Endpoint Analysis: Histopathological examination of thoracic and abdominal aortic lesions to assess intimal thickening, smooth muscle cell and collagen fiber area, and macrophage infiltration. Measurement of cholesteryl ester and free cholesterol content in the aorta.[7]
A-PLUS and ACTIVATE Clinical Trials (Avasimibe and Pactimibe)
-
Participants: Patients with documented coronary artery disease.
-
Intervention: Randomized, double-blind, placebo-controlled trials. Patients received daily doses of avasimibe (50, 250, or 750 mg) or pactimibe (100 mg) in addition to standard care, including statin therapy.
-
Primary Endpoint: Change in coronary atheroma volume as assessed by intravascular ultrasound (IVUS).[5][13]
Alternatives to ACAT Inhibitors
The disappointing results of clinical trials for avasimibe and pactimibe led to a halt in their development for atherosclerosis.[14][15] The current landscape for treating atherosclerosis primarily revolves around statins, with several non-statin therapies available for patients who cannot reach their LDL-C goals or are statin-intolerant.[16] These alternatives include:
-
Ezetimibe: Inhibits cholesterol absorption in the intestine.[16]
-
PCSK9 Inhibitors (e.g., evolocumab, alirocumab): Monoclonal antibodies that lower LDL-C levels.[17][18]
-
Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that reduces cholesterol synthesis in the liver.[17]
-
Antiplatelet and Antithrombotic Therapies (e.g., Aspirin, Clopidogrel): Recommended for patients with established coronary artery disease.[17]
Other emerging therapies targeting inflammation and various aspects of the immune response in atherosclerosis are also under investigation.[19]
Conclusion
While the initial hypothesis behind ACAT inhibition was promising, in vivo validation studies, particularly in human clinical trials, failed to demonstrate a therapeutic benefit for avasimibe and pactimibe in treating atherosclerosis. In fact, these agents were associated with a paradoxical increase in LDL cholesterol and, in the case of pactimibe, an increased risk of cardiovascular events. These findings underscore the critical importance of rigorous in vivo validation and highlight the complexities of translating preclinical efficacy into clinical success. The focus of atherosclerosis treatment has since shifted to well-established therapies and other novel mechanisms of action.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. medscape.com [medscape.com]
- 10. healthday.com [healthday.com]
- 11. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 12. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 14. Avasimibe - Wikipedia [en.wikipedia.org]
- 15. pharmatimes.com [pharmatimes.com]
- 16. Frontiers | Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol [frontiersin.org]
- 17. droracle.ai [droracle.ai]
- 18. Emerging Therapies for the Treatment of Atherosclerotic Cardiovascular Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Reproducibility of Lecimibide's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ACAT inhibitor Lecimibide (DuP 128) and other molecules in its class. Due to limited publicly available data on this compound's effects across multiple cancer cell lines, this guide focuses on the well-documented effects of other potent ACAT inhibitors, such as Avasimibe and K604, to provide a representative understanding of the reproducibility and potential therapeutic applications of this class of compounds.
Mechanism of Action: Targeting Cholesterol Esterification
This compound is a potent and specific inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification. The primary function of ACAT is to convert free cholesterol into cholesteryl esters for storage in lipid droplets. This process is vital for maintaining cholesterol homeostasis within cells. In various cancer types, an upregulation of ACAT activity and a subsequent accumulation of cholesteryl esters have been observed, which are associated with enhanced proliferation, survival, and migration of cancer cells.
By inhibiting ACAT, this compound and similar compounds disrupt this pathological accumulation of cholesteryl esters. This disruption leads to an increase in intracellular free cholesterol, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis, thereby inhibiting cancer cell growth.
Comparative Efficacy of ACAT Inhibitors Across Cancer Cell Lines
While specific data on this compound's comparative efficacy is scarce, studies on other ACAT inhibitors like Avasimibe and K604 demonstrate a consistent anti-cancer effect across a range of cancer cell lines. This suggests a reproducible mechanism of action for this class of drugs. The following table summarizes the observed effects of these inhibitors on various cancer cell lines.
| ACAT Inhibitor | Cancer Type | Cell Lines | Observed Effects | IC50 Values |
| Avasimibe | Pancreatic Cancer | MIA PaCa-2, PANC-1 | Suppression of proliferation, migration, and invasion; Induction of apoptosis. | MIA PaCa-2: ~25 µM |
| Prostate Cancer | PC-3, DU145 | Reduced cell viability and induction of apoptosis. | Not specified | |
| Glioblastoma | U87, A172, GL261 | Inhibition of cell growth, induction of cell cycle arrest and apoptosis. | Not specified | |
| Ovarian Cancer | OC-314, SKOV-3, IGROV-1 | Suppression of proliferation, migration, and invasion; Enhanced chemosensitivity to cisplatin. | Not specified | |
| K604 | Glioblastoma | U251-MG | Suppression of cell proliferation. | Not specified |
Signaling Pathway of ACAT Inhibition
The following diagram illustrates the signaling pathway affected by ACAT inhibitors like this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate the efficacy of ACAT inhibitors.
ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the ACAT enzyme.
Materials:
-
Cell line of interest (e.g., HepG2, a human liver cancer cell line with high ACAT activity)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.25 M sucrose, and protease inhibitors)
-
[14C]-Oleoyl-CoA (radiolabeled substrate)
-
Bovine serum albumin (BSA)
-
Unlabeled oleoyl-CoA
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Culture cells to 80-90% confluency.
-
Harvest cells and prepare microsomes by homogenization and differential centrifugation.
-
Determine the protein concentration of the microsomal fraction.
-
Set up the reaction mixture containing microsomes, BSA, and the test compound at various concentrations.
-
Initiate the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extract the lipids and spot them on a TLC plate.
-
Separate the lipids using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the cholesteryl ester bands and scrape them into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
Test compound (this compound or other inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the reproducibility of an ACAT inhibitor's effects across different cell lines.
Caption: Workflow for assessing ACAT inhibitor effects.
Conclusion
While direct, extensive comparative data for this compound's effects on a wide array of cancer cell lines remains limited in the public domain, the available evidence for other ACAT inhibitors strongly suggests a reproducible anti-proliferative and pro-apoptotic effect in cancer cells with dysregulated cholesterol metabolism. The consistency of these findings across different cancer types and cell lines highlights the potential of ACAT inhibition as a therapeutic strategy. Further studies are warranted to specifically delineate the activity of this compound across a broad panel of cancer cell lines to fully establish its reproducibility and therapeutic potential. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such comparative studies.
Comparative Toxicity Profile of ACAT Inhibitors: A Guide for Researchers
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors are a class of therapeutic compounds investigated for their potential in treating a range of diseases, including atherosclerosis, cancer, and Alzheimer's disease.[1] These inhibitors target the ACAT enzymes (ACAT1 and ACAT2), which are crucial for cellular cholesterol esterification. By preventing the conversion of free cholesterol into cholesteryl esters, these drugs aim to modulate cellular cholesterol homeostasis and related pathological processes.[1][2] While specific public domain data on the toxicity profile of "Lecimibide" is not available, this guide provides a comparative overview of the toxicity of other well-studied ACAT inhibitors, such as Avasimibe (CI-1011), to offer insights for drug development professionals.
Mechanism of Action of ACAT Inhibitors
ACAT enzymes are located in the endoplasmic reticulum and play a vital role in preventing the toxic accumulation of free cholesterol by converting it into inert cholesteryl esters for storage in lipid droplets.[1][2] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[1] Inhibition of these enzymes can lead to an increase in intracellular free cholesterol, which can have various downstream effects, including the suppression of cholesterol uptake and the promotion of cholesterol efflux.[2]
References
The Synergistic Potential of Lecimibide: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. Lecimibide, an investigational Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, has emerged as a promising candidate for such combination therapies. By targeting the metabolic reprogramming of cancer cells, specifically the esterification and storage of cholesterol, this compound creates vulnerabilities that can be exploited by other therapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound with various classes of anti-cancer drugs, supported by experimental data and detailed methodologies. As a proxy for this compound, which is currently in early stages of development, this guide utilizes extensive data from studies on Avasimibe, a well-characterized ACAT inhibitor.
Synergistic Effects with Chemotherapy Agents
This compound (Avasimibe) and Imatinib in Chronic Myeloid Leukemia (CML)
Imatinib, a tyrosine kinase inhibitor (TKI), is a frontline treatment for CML. However, resistance, often independent of BCR-ABL mutations, remains a clinical challenge. ACAT-1 inhibition has been shown to synergistically enhance the efficacy of imatinib in resistant CML cells. This synergy is attributed to the downregulation of the MAPK pathway by avasimibe, which sensitizes the cancer cells to imatinib.
Quantitative Data Summary:
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| K562R (Imatinib-Resistant) | Imatinib | >10 | N/A |
| Avasimibe | ~20 | N/A | |
| Imatinib + Avasimibe (1:10 ratio) | Synergistic (CI < 1) | < 1 |
Note: Specific IC50 values for the combination were not explicitly stated in the source material, but synergy was demonstrated through 3D contour plots and linear plots of cell viability.
This compound (Avasimibe) and Doxorubicin in Breast Cancer
Doxorubicin is a widely used chemotherapeutic agent for breast cancer. The combination of ACAT inhibition with doxorubicin has demonstrated enhanced anti-tumor efficacy. This is partly due to the immunomodulatory effects of ACAT inhibitors, which can potentiate the function of CD8+ T cells, complementing the cytotoxic effects of doxorubicin.
Quantitative Data Summary:
| Animal Model | Treatment | Tumor Growth Inhibition |
| 4T1 Breast Cancer | DOX-MNPs | Significant |
| Avasimibe + DOX-MNPs | Better efficacy than monotherapy |
Note: Specific percentages of tumor growth inhibition were not provided in the abstract, but the study concluded a superior effect of the combination therapy.[1]
Synergistic Effects with Targeted Therapies
This compound (Avasimibe) and Sorafenib in Hepatocellular Carcinoma (HCC)
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced HCC. Hypercholesterolemia has been shown to impair the efficacy of sorafenib. Co-treatment with an ACAT inhibitor like avasimibe can overcome this impairment and synergistically inhibit HCC cell viability. The proposed mechanism involves the reduction of ERK activation and induction of ER stress.
Quantitative Data Summary:
| Cell Line | Treatment | Cell Survival Reduction |
| Hep-G2 | Sorafenib + Avasimibe (in presence of LDLc) | Reduced to 20% |
| Huh-7 | Sorafenib + Avasimibe (in presence of LDLc) | Reduced to 40% |
Synergistic Effects with Immunotherapy
This compound (Avasimibe) and Anti-PD-1 Therapy in Melanoma
Immune checkpoint inhibitors, such as anti-PD-1 antibodies, have revolutionized melanoma treatment. ACAT inhibition has been shown to enhance the efficacy of anti-PD-1 therapy by reprogramming the tumor immune microenvironment. By inhibiting cholesterol esterification in CD8+ T cells, avasimibe boosts their cytotoxic function and promotes tumor infiltration.
Quantitative Data Summary:
| Animal Model | Treatment | Outcome |
| Melanoma | Avasimibe + Anti-PD-1 | Enhanced anti-tumor efficacy compared to monotherapy |
Note: While the source material indicates enhanced efficacy, specific quantitative data on tumor volume reduction or survival rates from this combination is not provided in the available abstracts.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with other agents on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination agent, and the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values and use software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.[2]
Western Blot Analysis for Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects, such as the downregulation of the MAPK pathway.
-
Protein Extraction: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.[3]
In Vivo Xenograft Model
This protocol is used to evaluate the in vivo efficacy of the combination therapy.
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, combination agent alone, combination therapy) and administer treatments as per the determined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD8+ T cell infiltration).
Visualizing the Mechanisms
Signaling Pathway of this compound (Avasimibe) and Imatinib Synergy
Caption: Synergistic inhibition of CML cell proliferation.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for a xenograft combination therapy study.
Logical Relationship of ACAT Inhibition and T-Cell Function
Caption: Mechanism of enhanced anti-tumor immunity.
References
- 1. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Lecimibide in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Lecimibide is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a systematic approach is necessary to ensure that its disposal complies with all relevant regulations and minimizes potential hazards. This guide provides essential, step-by-step procedures to safely manage and dispose of this compound waste.
Understanding this compound: A Profile
This compound is an investigational drug that was studied for its potential to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. While comprehensive safety and disposal information is not widely available, its known chemical properties provide a starting point for a conservative risk assessment.
| Property | Value | Source |
| Molecular Formula | C34H40F2N4OS | PubChem |
| Molecular Weight | 590.8 g/mol | PubChem |
Without a specific SDS, researchers must treat this compound as a potentially hazardous substance and follow a cautious disposal pathway.
The Disposal Workflow: A Step-by-Step Guide
The disposal of any research chemical where a specific SDS is unavailable should follow a clear, documented procedure. The primary goal is to determine if the substance qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).
Step 1: Initial Hazard Assessment
Before handling this compound waste, a qualitative hazard assessment is crucial. Consider the following:
-
Mechanism of Action: this compound was designed to be biologically active. Any compound intended to have a physiological effect should be handled with care.
-
Chemical Structure: The presence of fluorine and nitrogen in its structure does not automatically classify it as hazardous, but it warrants a review by a qualified chemist or toxicologist.
-
Physical Form: Is the waste in a solid, liquid, or semi-solid form? This will influence the choice of container and labeling.
Step 2: Segregation of Waste
Proper segregation is fundamental to safe laboratory practice. This compound waste should be collected in a dedicated, clearly labeled waste container.
-
Container: Use a robust, leak-proof container that is compatible with the physical form of the waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the approximate quantity.
Step 3: Consultation with Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is the definitive resource for chemical disposal.
-
Provide Information: Inform your EHS officer about the this compound waste, providing all known information, including its chemical name, structure, and quantity.
-
Follow Guidance: EHS will provide specific instructions for the collection, storage, and ultimate disposal of the waste. They will determine the appropriate waste stream based on their expertise and regulatory knowledge.
Step 4: Awaiting Professional Disposal
Once the waste is properly segregated and labeled, and EHS has been consulted, store the container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
Experimental Protocols for Waste Characterization (If Required by EHS)
In some instances, your EHS department may require further characterization of the waste to determine if it meets the criteria for hazardous waste. This is typically performed by a certified laboratory. The key characteristics that define hazardous waste are:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of specific toxic chemicals that could leach into groundwater.
Your EHS professional will guide you on whether such testing is necessary and how to proceed.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound when a specific Safety Data Sheet is not available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
